molecular formula C22H30N4O2 B6039456 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine

Cat. No. B6039456
M. Wt: 382.5 g/mol
InChI Key: QLCCMDYIWZBANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine, also known as BZP, is a synthetic compound that has been studied for its potential use in scientific research. BZP is a piperazine derivative that has been shown to have stimulating effects on the central nervous system.

Mechanism of Action

1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine acts as a dopamine and serotonin reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in dopamine and serotonin levels results in the stimulating effects of 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine on the central nervous system.
Biochemical and Physiological Effects:
1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been shown to increase heart rate, blood pressure, and body temperature. It also causes a release of dopamine and serotonin, which leads to feelings of euphoria and increased energy. 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been shown to have a low potential for addiction and abuse, making it a promising alternative to amphetamines.

Advantages and Limitations for Lab Experiments

1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has several advantages for use in lab experiments. It is easy to synthesize and has a low potential for addiction and abuse. 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has also been shown to have fewer side effects than amphetamines. However, 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has limitations in terms of its potency and selectivity. It may not be suitable for all research applications due to its specific mechanism of action.

Future Directions

There are several future directions for the study of 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine. One potential area of research is the development of more selective and potent 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine analogs. Another area of research is the study of the long-term effects of 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine on the central nervous system. Additionally, 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine could be studied for its potential use in the treatment of other neurological disorders, such as depression and anxiety.
Conclusion:
In conclusion, 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine is a synthetic compound that has been studied for its potential use in scientific research. It has stimulating effects on the central nervous system and has been shown to have fewer side effects than amphetamines. 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has several advantages for use in lab experiments, but also has limitations in terms of its potency and selectivity. There are several future directions for the study of 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine, including the development of more selective and potent analogs and the study of its long-term effects on the central nervous system.

Synthesis Methods

1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine can be synthesized through a simple reaction between 1,3-benzoxazole and 1-benzylpiperazine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine can be improved by optimizing the reaction parameters such as temperature, pressure, and reaction time.

Scientific Research Applications

1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulating effects similar to those of amphetamines, but with fewer side effects. 1'-(1,3-benzoxazol-2-yl)-3-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

[1-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c27-21(24-11-3-4-12-24)17-6-5-13-26(16-17)18-9-14-25(15-10-18)22-23-19-7-1-2-8-20(19)28-22/h1-2,7-8,17-18H,3-6,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCCMDYIWZBANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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